molecular formula C17H17BrN6O2S2 B14924792 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B14924792
M. Wt: 481.4 g/mol
InChI Key: XMQSDOIXXKFJMN-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound with a molecular formula of C14H15BrN4O2S2. This compound features a unique structure that includes a bromothiophene moiety and two pyrazole rings, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated bromothiophene with the pyrazole rings under specific reaction conditions, such as the use of a base and a suitable solvent .

Chemical Reactions Analysis

1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5-Bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety and the pyrazole rings can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole include other sulfonylated pyrazoles and bromothiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its combination of the bromothiophene moiety with two pyrazole rings, which can result in distinct chemical and biological properties .

Properties

Molecular Formula

C17H17BrN6O2S2

Molecular Weight

481.4 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H17BrN6O2S2/c1-10-12(8-19-22(10)3)14-7-15(13-9-20-23(4)11(13)2)24(21-14)28(25,26)17-6-5-16(18)27-17/h5-9H,1-4H3

InChI Key

XMQSDOIXXKFJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(S3)Br)C4=C(N(N=C4)C)C

Origin of Product

United States

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